![molecular formula C18H14Cl2N2O4 B2812596 3,4-dichloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide CAS No. 2034251-55-1](/img/structure/B2812596.png)
3,4-dichloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dichloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes dichlorobenzene, oxazolidinone, and phenylethyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the oxazolidinone ring: This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the phenylethyl group: This step involves the alkylation of the oxazolidinone intermediate with a phenylethyl halide.
Chlorination: The final step involves the chlorination of the benzamide ring using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-dichloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiobenzamides.
Applications De Recherche Scientifique
Chemical Properties and Structure
The molecular formula of 3,4-dichloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide is C18H14Cl2N2O4. Its structure features a dichlorobenzamide core linked to a 2,4-dioxo-1,3-oxazolidine moiety, which is significant for its biological activity.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. It has been shown to inhibit the activity of carbonic anhydrases IX and XII, which are crucial for tumor survival under hypoxic conditions. The compound's design integrates scaffolds known for their inhibitory effects on these enzymes, suggesting a targeted approach to cancer treatment .
Inhibition of Tubulin Assembly
Research indicates that derivatives of this compound exhibit strong inhibition of tubulin assembly. This mechanism is critical in cancer therapy as it disrupts cell division and proliferation. Specifically, the compound has demonstrated high stability towards hepatic enzymes, which enhances its therapeutic potential .
Selectivity and Efficacy
The selectivity of this compound against specific carbonic anhydrases has been quantitatively assessed. For example, chlorinated derivatives have shown promising efficacy against CA IX with a dissociation constant (K) of 0.317 μM . This level of selectivity is advantageous for minimizing side effects in therapeutic applications.
Synthesis and Derivative Development
The synthesis of this compound often involves cycloaddition approaches that yield various derivatives with modified biological activities. These derivatives can be tailored to enhance their pharmacological profiles or reduce toxicity .
Case Studies and Research Findings
Mécanisme D'action
The mechanism of action of 3,4-dichloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-dichloro-N-(2-cyanophenyl)-1,2-thiazole-5-carboxamide
- 2,6-dichloro-N-(4-chlorophenyl)carbamoylbenzamide
- 3,5-dichloro-N-(3-methyl-2-oxopentan-3-yl)-4-methylbenzamide
Uniqueness
3,4-dichloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxazolidinone ring and dichlorobenzene moiety make it particularly interesting for various applications.
Activité Biologique
3,4-Dichloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antibacterial, antitumor, and other pharmacological effects, supported by research findings and case studies.
Chemical Structure
The compound is characterized by the following structural formula:
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, a related compound was shown to exhibit significant antibacterial activity against various strains of Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action is believed to involve the inhibition of FtsZ protein, essential for bacterial cell division.
Table 1: Antibacterial Activity Comparison
Compound | Activity Against MRSA | Mechanism of Action |
---|---|---|
A14 | High | FtsZ Inhibition |
3,4-Dichloro-N-[...] | Moderate | Unknown |
Antitumor Activity
In addition to its antibacterial properties, preliminary studies suggest that this compound may also possess antitumor activity. Research indicates that oxazolidinone derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest . Specific in vitro assays demonstrated that certain derivatives led to a significant decrease in viability of various cancer cell lines.
Case Study: Antitumor Efficacy
A study evaluated the effects of oxazolidinone derivatives on human breast cancer cells (MCF-7). The results indicated that treatment with these compounds resulted in a dose-dependent reduction in cell viability and increased apoptosis markers .
Other Pharmacological Effects
Beyond antibacterial and antitumor activities, there is emerging evidence suggesting that this compound may exhibit anti-inflammatory properties. Compounds within the oxazolidinone class have been reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications at various positions on the benzamide and oxazolidinone rings can significantly influence potency and selectivity against target pathogens or cancer cells. For example:
Table 2: SAR Insights
Modification | Effect on Activity |
---|---|
Chlorine Substitution | Increased antibacterial activity |
Oxazolidinone Ring Variations | Altered cytotoxicity profiles |
Propriétés
IUPAC Name |
3,4-dichloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O4/c19-13-7-6-12(8-14(13)20)17(24)21-15(11-4-2-1-3-5-11)9-22-16(23)10-26-18(22)25/h1-8,15H,9-10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLANIMAHIMRYSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.